molecular formula C20H24BrN5O2 B2466699 9-(4-bromophenyl)-3-butyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-34-7

9-(4-bromophenyl)-3-butyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2466699
CAS No.: 876151-34-7
M. Wt: 446.349
InChI Key: VMFNTVJXORZWCG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a pyrimido[2,1-f]purine-2,4(1H,3H)-dione moiety, which is a type of heterocyclic compound . The presence of bromophenyl and butyl groups suggest that the compound could have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups . The bromophenyl group would likely add significant weight to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the pyrimido[2,1-f]purine-2,4(1H,3H)-dione moiety, which contains multiple carbonyl groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromophenyl group could increase its molecular weight and potentially its lipophilicity .

Scientific Research Applications

Potential Treatment of Neurodegenerative Diseases

Compounds structurally related to 9-(4-bromophenyl)-3-butyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione show potential as multi-target drugs for neurodegenerative diseases like Parkinson's and Alzheimer's. They interact with adenosine receptors and inhibit monoamine oxidases (MAO), which could be beneficial in treating these diseases (Koch et al., 2013).

Adenosine Receptor Affinity

The compound's derivatives have been found to exhibit significant affinity for adenosine receptors. One study discovered a potent A1 adenosine receptor antagonist, showing selectivity over other adenosine receptor subtypes. This suggests its potential utility in modulating adenosine receptor activity (Szymańska et al., 2016).

Anti-inflammatory Activity

Substituted analogs of this compound have demonstrated anti-inflammatory activity in models like adjuvant-induced arthritis rat model. This activity is comparable to naproxen, a well-known anti-inflammatory drug. Additionally, certain derivatives also show cyclooxygenase inhibitory activity without inducing gastric ulcers or ocular toxicity (Kaminski et al., 1989).

Antidepressant and Anxiolytic-like Activity

Several derivatives of this compound have been identified as potent antagonists at serotonin receptors, with some showing promising antidepressant-like and anxiolytic-like activities in vivo. These properties highlight the potential use of these compounds in treating mood disorders (Jurczyk et al., 2004).

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The bromophenyl group, in particular, could potentially pose hazards .

Properties

IUPAC Name

9-(4-bromophenyl)-3-butyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN5O2/c1-4-5-10-24-18(27)16-17(23(3)20(24)28)22-19-25(11-13(2)12-26(16)19)15-8-6-14(21)7-9-15/h6-9,13H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFNTVJXORZWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)Br)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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